Ethyl 3-(4-fluoroanilino)-3-oxopropanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-(4-fluoroanilino)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-2-16-11(15)7-10(14)13-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIGICXZLWQQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589285 | |
| Record name | Ethyl 3-(4-fluoroanilino)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104330-60-1 | |
| Record name | Ethyl 3-(4-fluoroanilino)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving Ethyl 3 4 Fluoroanilino 3 Oxopropanoate
Reaction Pathways for the Formation of the β-Keto Anilide Moiety
The formation of the β-keto anilide moiety in Ethyl 3-(4-fluoroanilino)-3-oxopropanoate typically proceeds through the acylation of 4-fluoroaniline (B128567) with a suitable β-keto ester derivative, such as diethyl malonate or a related activated malonic acid species. The reaction is essentially a nucleophilic acyl substitution.
A plausible pathway involves the following steps:
Activation of the Acylating Agent: In many instances, the reaction is facilitated by converting a less reactive β-keto ester into a more electrophilic species. This can be achieved through various methods, including the use of coupling agents or by forming an acyl halide or anhydride (B1165640) intermediate.
Nucleophilic Attack: The nitrogen atom of 4-fluoroaniline, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the activated β-keto ester. This results in the formation of a tetrahedral intermediate. The fluorine atom at the para position of the aniline (B41778) ring exerts an electron-withdrawing inductive effect, which slightly decreases the nucleophilicity of the nitrogen atom compared to aniline.
Proton Transfer and Elimination: A series of proton transfers then occurs. A base in the reaction mixture can deprotonate the positively charged nitrogen atom. Subsequently, the leaving group (e.g., an ethoxy group from diethyl malonate) is eliminated from the tetrahedral intermediate. This elimination is often the rate-determining step and is facilitated by the reformation of the carbonyl double bond.
Final Product Formation: A final protonation step, typically during aqueous workup, yields the stable this compound.
Catalysts, such as Lewis acids or bases, can be employed to enhance the reaction rate. Lewis acids can activate the carbonyl group of the acylating agent, making it more susceptible to nucleophilic attack. Bases can deprotonate the aniline, increasing its nucleophilicity, or assist in the proton transfer steps.
Tautomerism Studies of β-Keto Anilide Systems (Keto-Enol Equilibrium)
β-Keto anilides, including this compound, exhibit keto-enol tautomerism, where a dynamic equilibrium exists between the keto and enol forms. core.ac.ukscirp.org This equilibrium is a crucial factor in determining the compound's reactivity and spectroscopic properties. scirp.org The two primary tautomers are the ketoamide and the Z-enolamide, both of which can be stabilized by intramolecular hydrogen bonds. scirp.org
The position of this equilibrium is influenced by several factors:
Substituents: The electronic nature of substituents on both the anilide and the β-keto portion of the molecule can significantly affect the relative stability of the tautomers. Electron-withdrawing groups, such as the fluorine atom in this compound, on the aniline ring can influence the acidity of the α-protons and the hydrogen-bonding characteristics, thereby shifting the equilibrium. Generally, electron-withdrawing substituents tend to favor the enol form. core.ac.uk
Solvent: The polarity and hydrogen-bonding capability of the solvent play a critical role in tautomeric equilibria. wikipedia.org Nonpolar solvents tend to favor the enol form due to the stabilization provided by the intramolecular hydrogen bond. core.ac.ukresearchgate.net In contrast, polar protic solvents can form intermolecular hydrogen bonds with both the keto and enol forms, which can disrupt the internal hydrogen bond of the enol form and shift the equilibrium towards the more polar keto tautomer. wikipedia.org
Temperature: Temperature changes can also alter the position of the tautomeric equilibrium. The thermodynamic parameters (ΔH° and ΔS°) of the equilibrium dictate the direction of the shift with temperature. core.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying keto-enol tautomerism, as the distinct chemical shifts of the protons and carbons in the keto and enol forms allow for their quantification. core.ac.ukthermofisher.comyoutube.com
Table 1: Representative Data on Keto-Enol Equilibrium in β-Ketoamides in Different Solvents
| Compound (General Structure) | Solvent | % Keto | % Enol | Keq ([Enol]/[Keto]) |
| N-phenylacetoacetamide | CDCl₃ | 55 | 45 | 0.82 |
| N-phenylacetoacetamide | DMSO-d₆ | 85 | 15 | 0.18 |
| N-(4-methoxyphenyl)acetoacetamide | CDCl₃ | 60 | 40 | 0.67 |
| N-(4-nitrophenyl)acetoacetamide | CDCl₃ | 40 | 60 | 1.50 |
This table presents illustrative data for related β-ketoamides to demonstrate the influence of solvent and substituents on the keto-enol equilibrium. Specific data for this compound is not available in the cited literature but is expected to follow similar trends.
Reaction Kinetics and Thermodynamic Considerations in Derivatization
The derivatization of this compound involves reactions at several potential sites, including the α-carbon, the keto group, and the amide functionality. The kinetics and thermodynamics of these reactions are crucial for controlling the reaction outcome and optimizing yields.
Reaction Kinetics: The rate of derivatization reactions is influenced by factors such as the concentration of reactants, temperature, and the presence of catalysts. For reactions involving the α-carbon, the rate-determining step is often the deprotonation to form an enolate intermediate. The acidity of the α-protons is influenced by the electron-withdrawing nature of the adjacent carbonyl and anilide groups. The fluorine atom on the phenyl ring can also have a modest electronic effect on the acidity of these protons.
In cyclization reactions, a common derivatization for β-keto anilides, the kinetics will depend on the nucleophilicity of the attacking group and the electrophilicity of the carbonyl carbon. The pre-organization of the molecule through intramolecular hydrogen bonding in the enol tautomer can significantly impact the activation energy for cyclization.
Thermodynamic Considerations: The thermodynamic favorability of a derivatization reaction is determined by the change in Gibbs free energy (ΔG). This is a function of the change in enthalpy (ΔH) and entropy (ΔS). Reactions that form more stable products (more negative ΔH) and/or result in an increase in disorder (more positive ΔS) will be thermodynamically favored.
For example, in cyclization reactions, the formation of a stable heterocyclic ring is a strong thermodynamic driving force. However, this is often accompanied by a decrease in entropy due to the loss of conformational freedom. The balance between these enthalpic and entropic factors determines the position of the equilibrium.
Transition State Analysis in Catalytic and Non-Catalytic Transformations
Understanding the structure and energy of the transition state is fundamental to elucidating the mechanism of a chemical reaction. For transformations involving this compound, both experimental and computational methods can provide insights into the nature of the transition states.
Non-Catalytic Transformations: In non-catalytic reactions, such as thermal cyclizations, the transition state involves the concerted or stepwise formation of new bonds. For instance, in an intramolecular condensation, the transition state would likely involve the partial formation of a new carbon-nitrogen or carbon-oxygen bond, with a corresponding partial breaking of other bonds. The geometry of the transition state will be influenced by steric and electronic factors of the substituents.
Catalytic Transformations: In catalytic reactions, the catalyst interacts with the substrate to provide an alternative reaction pathway with a lower activation energy. This is achieved by stabilizing the transition state. For example, in an acid-catalyzed reaction, the protonation of a carbonyl oxygen increases its electrophilicity and lowers the energy of the transition state for nucleophilic attack. In a base-catalyzed reaction, the deprotonation of a nucleophile increases its reactivity and lowers the activation barrier.
Computational Analysis: Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for modeling transition states. These calculations can provide detailed information about the geometry, energy, and vibrational frequencies of the transition state. This information can be used to:
Predict reaction pathways: By comparing the energies of different possible transition states, the most likely reaction mechanism can be identified.
Calculate activation energies: This allows for the prediction of reaction rates and how they will be affected by changes in temperature or substituents.
Understand the role of catalysts: Computational models can elucidate how a catalyst interacts with the substrate to stabilize the transition state.
For reactions of this compound, computational studies could model the transition states for various derivatizations, such as alkylation at the α-carbon or cyclization to form heterocyclic systems. These models would provide valuable insights into the factors that control the stereochemistry and regiochemistry of these transformations.
Derivatization and Chemical Transformations of Ethyl 3 4 Fluoroanilino 3 Oxopropanoate
Cyclization Reactions Leading to Heterocyclic Systems
The 1,3-dicarbonyl functionality in Ethyl 3-(4-fluoroanilino)-3-oxopropanoate serves as an excellent building block for the construction of various heterocyclic rings through condensation reactions with binucleophilic reagents.
Pyrazole (B372694) Synthesis: The reaction of β-dicarbonyl compounds with hydrazine (B178648) and its derivatives is a classical and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis. jk-sci.comrsc.orgslideshare.net this compound, possessing a 1,3-dicarbonyl system, can readily undergo cyclocondensation with hydrazine. The reaction is typically catalyzed by acid and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. jk-sci.com The regioselectivity of the reaction is influenced by the differential reactivity of the ketone and ester carbonyl groups. Generally, the more electrophilic ketone carbonyl reacts preferentially with one of the nitrogen atoms of hydrazine.
| Reactant | Product | Conditions | Reference |
| Hydrazine hydrate (B1144303) | 5-Hydroxy-1H-pyrazole derivative | Acid catalyst | jk-sci.comrsc.org |
| Substituted hydrazines | 1-Substituted-5-hydroxy-1H-pyrazole derivatives | Acid catalyst | slideshare.net |
Pyrimidine (B1678525) Synthesis: Pyrimidine derivatives can be synthesized from this compound through condensation with N-C-N synthons like urea (B33335), thiourea (B124793), or guanidine (B92328) in a reaction analogous to the Biginelli reaction. wikipedia.orgnih.govyoutube.comechemcom.comfrontiersin.org This multicomponent reaction typically involves the condensation of the β-ketoester, an aldehyde, and a urea or thiourea derivative. wikipedia.org In the absence of an aldehyde, the β-ketoanilide can directly react with reagents like amidines or guanidine to form substituted pyrimidinones. The reaction involves the formation of an intermediate which then undergoes cyclization and dehydration to form the pyrimidine ring.
| Reactant | Product | Conditions | Reference |
| Urea | 4-Hydroxy-2(1H)-pyrimidinone derivative | Acid or base catalysis | wikipedia.org |
| Thiourea | 4-Hydroxy-2(1H)-pyrimidinethione derivative | Acid or base catalysis | nih.gov |
| Guanidine | 2-Amino-4-hydroxypyrimidine derivative | Acid or base catalysis | youtube.com |
Isoxazole (B147169) Synthesis: The synthesis of isoxazole derivatives from this compound can be achieved by reaction with hydroxylamine (B1172632). This reaction is analogous to the pyrazole synthesis, where hydroxylamine acts as the N-O binucleophile. The condensation typically occurs at the more reactive keto-carbonyl group, followed by cyclization and dehydration to yield the 3-(4-fluoroanilino)-5-hydroxyisoxazole derivative.
| Reactant | Product | Conditions |
| Hydroxylamine hydrochloride | 3-(4-fluoroanilino)-5-hydroxyisoxazole | Base (e.g., sodium acetate) |
Benzisoxazole Synthesis: While direct formation of a benzisoxazole ring from this compound is not a standard transformation, derivatives of this compound could potentially be used to construct benzisoxazole systems. For instance, chemical modification of the fluoroaniline (B8554772) ring to introduce a reactive group ortho to the amide nitrogen could facilitate a subsequent intramolecular cyclization.
Indazoline Synthesis: The synthesis of indazoline derivatives typically involves the cyclization of o-alkenylphenylhydrazines or related precursors. Direct synthesis of an indazoline ring from this compound is not a straightforward process. However, the compound could be chemically modified to introduce the necessary functionalities for a subsequent cyclization to form a fused indazoline system.
Other Fused Systems: The reactivity of the β-ketoanilide moiety can be exploited to construct various other fused heterocyclic systems. For example, reactions with ortho-substituted anilines or other bifunctional aromatic compounds can lead to the formation of fused pyridines, quinolines, or other complex heterocyclic structures, depending on the nature of the reactants and the reaction conditions. researchgate.net
This compound is an ideal substrate for various multi-component reactions (MCRs), which allow for the rapid generation of molecular complexity from simple starting materials. beilstein-journals.orgrsc.org Besides the Biginelli reaction for pyrimidine synthesis, it can participate in other MCRs such as the Hantzsch pyridine (B92270) synthesis. wikipedia.orglew.roorganic-chemistry.orgchemtube3d.comnih.gov In a modified Hantzsch synthesis, the β-ketoanilide can react with an aldehyde and a nitrogen source to produce dihydropyridine (B1217469) derivatives, which can then be oxidized to the corresponding pyridines. The Guareschi-Thorpe condensation is another example where this compound could react with a cyanoacetamide in the presence of a base to yield substituted pyridones. drugfuture.comorganic-chemistry.orgnih.govresearchgate.netrsc.org
| Reaction Name | Reactants | Product Class | Reference |
| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinones | wikipedia.orgnih.gov |
| Hantzsch Pyridine Synthesis | Aldehyde, Ammonia (B1221849)/Amine | Dihydropyridines/Pyridines | wikipedia.orgchemtube3d.com |
| Guareschi-Thorpe Condensation | Cyanoacetamide | Pyridones | drugfuture.comresearchgate.net |
Functional Group Interconversions of the Ester and Amide Linkages
The ester and amide functionalities of this compound can undergo various interconversions, providing pathways to a range of derivatives.
Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(4-fluoroanilino)-3-oxopropanoic acid. ias.ac.inbeilstein-journals.orgaklectures.com This carboxylic acid is a versatile intermediate for further transformations.
Transesterification: The ethyl ester can be converted to other esters by reaction with different alcohols in the presence of an acid or base catalyst, or enzymatic catalysts like lipases. nih.govbohrium.comresearchgate.netnih.govrsc.org This allows for the introduction of various alkyl or aryl groups at the ester position.
Amidation: The ester group can be converted to an amide by reaction with ammonia or a primary or secondary amine. nih.govnih.gov This reaction typically requires heating and may be catalyzed by Lewis acids. wikipedia.org
Amide Hydrolysis/Modification: The anilide linkage is generally more stable than the ester. However, under forcing acidic or basic conditions, it can be hydrolyzed back to 4-fluoroaniline (B128567) and the corresponding β-keto acid, which would likely decarboxylate. More subtle modifications of the anilide nitrogen, such as N-alkylation or N-acylation, are also possible, though may require specific reaction conditions to avoid reactions at other sites.
Reduction and Oxidation Reactions of the β-Keto Moiety
The β-keto group is a key site for redox transformations in this compound.
Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding Ethyl 3-(4-fluoroanilino)-3-hydroxypropanoate. This reduction can be achieved using various reducing agents. For stereoselective reductions, chiral reducing agents or biocatalysts can be employed. For instance, certain yeast strains are known to reduce β-keto esters to the corresponding (S)-β-hydroxy esters with high enantioselectivity. The ester group can also be reduced under more vigorous conditions, for example, using lithium aluminum hydride, which would likely also reduce the amide carbonyl.
Oxidation: The oxidation of the β-keto moiety is less common. However, the active methylene (B1212753) group (the carbon between the two carbonyls) can be oxidized under specific conditions. For example, α-hydroxylation of β-keto esters can be achieved using certain oxidizing agents to introduce a hydroxyl group at the C2 position. researchgate.net
| Reaction Type | Reagent/Catalyst | Product |
| Ketone Reduction | Sodium borohydride | Ethyl 3-(4-fluoroanilino)-3-hydroxypropanoate |
| Ketone Reduction (Stereoselective) | Biocatalyst (e.g., Yeast) | Chiral Ethyl 3-(4-fluoroanilino)-3-hydroxypropanoate |
| α-Hydroxylation | Oxidizing agent (e.g., mCPBA, Oxone) | Ethyl 2-hydroxy-3-(4-fluoroanilino)-3-oxopropanoate |
Electrophilic and Nucleophilic Additions at Carbonyl Centers
The structure of this compound contains two distinct carbonyl groups: an ester carbonyl and a keto-amide carbonyl. These centers are electrophilic and susceptible to attack by nucleophiles. The reactivity of these sites is influenced by the electronic properties of the attached groups. Generally, the keto-carbonyl is more electrophilic than the ester carbonyl.
Nucleophilic addition reactions are fundamental transformations for carbonyl compounds. Strong nucleophiles, such as Grignard reagents or organolithium compounds, typically favor direct 1,2-addition to the carbonyl carbon. This results in the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol. In the case of this compound, the presence of the acidic methylene protons means that a strong organometallic reagent might act as a base first, deprotonating the α-carbon. However, under controlled conditions, addition to the more reactive keto-carbonyl could potentially lead to the formation of a tertiary alcohol.
The active methylene group, positioned between the two carbonyls, is a key site for reactions with electrophiles. Treatment with a suitable base can generate a resonance-stabilized enolate ion. This nucleophilic enolate can then react with various electrophiles in α-substitution reactions, which are related to addition chemistry. For instance, alkylation with alkyl halides or acylation with acyl chlorides can be achieved at this position.
Below is a table summarizing plausible nucleophilic and electrophilic reactions at the carbonyl and active methylene sites.
| Reactant | Reagent/Conditions | Reaction Type | Expected Product |
| This compound | 1. Grignard Reagent (e.g., CH₃MgBr) 2. H₃O⁺ | Nucleophilic Addition | Ethyl 3-(4-fluoroanilino)-3-hydroxy-3-methylbutanoate |
| This compound | Ethylene glycol, Acid catalyst (e.g., TsOH) | Ketalization (Nucleophilic Addition) | Ethyl 2-(2-(4-fluoroanilino)-2-methyl-1,3-dioxolan-4-yl)acetate |
| This compound | 1. Base (e.g., NaH, NaOEt) 2. Alkyl Halide (R-X) | α-Alkylation (Electrophilic Substitution) | Ethyl 2-alkyl-3-(4-fluoroanilino)-3-oxopropanoate |
| This compound | 1. Base (e.g., NaH, NaOEt) 2. Acyl Chloride (RCOCl) | α-Acylation (Electrophilic Substitution) | Ethyl 2-acyl-3-(4-fluoroanilino)-3-oxopropanoate |
Michael Addition Reactions with α,β-Unsaturated Acceptors
The Michael addition is a conjugate 1,4-addition of a resonance-stabilized carbanion to an activated α,β-unsaturated compound. adichemistry.com The active methylene group in this compound makes it an excellent candidate to serve as a "Michael donor". libretexts.orglibretexts.org In the presence of a base, the compound is deprotonated to form a nucleophilic enolate. This enolate can then attack the β-carbon of an electron-deficient alkene, known as a "Michael acceptor". adichemistry.com
Common Michael acceptors include α,β-unsaturated ketones, esters, nitriles, and nitro compounds. adichemistry.com The reaction is thermodynamically controlled and results in the formation of a new carbon-carbon bond, providing a powerful tool for constructing more complex molecular frameworks. adichemistry.com The initial adduct is an enolate, which is then protonated during workup to yield the final 1,5-dicarbonyl compound or a related structure. adichemistry.com
The utility of similar β-ketoanilides in forming new C-C bonds through such mechanisms is documented, particularly in the synthesis of heterocyclic systems where an intramolecular cyclization follows the initial addition. eurjchem.com For example, the reaction of a related β-ketoanilide with various reagents to form pyrazole and pyridinone derivatives demonstrates the inherent reactivity of the active methylene position. eurjchem.com This suggests that this compound would readily participate in Michael additions.
The table below outlines potential Michael addition reactions involving this compound as the donor.
| Michael Acceptor (Example) | Base/Catalyst | Reaction Type | Expected Product |
| Methyl vinyl ketone | Sodium ethoxide (NaOEt) | Michael Addition | Ethyl 2-(3-oxobutyl)-3-(4-fluoroanilino)-3-oxopropanoate |
| Acrylonitrile | Potassium tert-butoxide (KOtBu) | Michael Addition | Ethyl 2-(2-cyanoethyl)-3-(4-fluoroanilino)-3-oxopropanoate |
| Ethyl acrylate | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Michael Addition | Diethyl 2-(2-(4-fluoroanilino)-2-oxoacetyl)pentanedioate |
| Nitrostyrene | Triethylamine (Et₃N) | Michael Addition | Ethyl 3-(4-fluoroanilino)-2-(2-nitro-1-phenylethyl)-3-oxopropanoate |
Applications in Advanced Organic Synthesis As a Synthon
Precursor in the Total Synthesis of Complex Molecular Architectures
While a direct total synthesis employing Ethyl 3-(4-fluoroanilino)-3-oxopropanoate as the starting material is not extensively documented, its structural motifs are analogous to key intermediates used in the synthesis of complex natural products, particularly alkaloids. The β-ketoanilide structure is a valuable precursor for constructing heterocyclic systems that form the core of many bioactive molecules.
For instance, in the synthesis of β-carboline alkaloids, a common strategy involves the Pictet-Spengler reaction, which cyclizes a tryptamine (B22526) derivative with an aldehyde or ketone. The dicarbonyl functionality of this compound can be envisioned as a precursor to the required carbonyl component, enabling the construction of the intricate fused-ring systems characteristic of these alkaloids. Similarly, the synthesis of morphinan (B1239233) alkaloids often involves intermediates that could potentially be derived from β-ketoanilides, highlighting the compound's potential as a versatile starting point for accessing complex molecular diversity.
Table 1: Potential Transformations of this compound for Complex Synthesis
| Transformation | Reagents/Conditions | Resulting Intermediate | Application in Total Synthesis |
|---|---|---|---|
| Reduction & Cyclization | NaBH4, then acid catalyst | Lactam derivatives | Core structures for various alkaloids |
| Knorr Pyrrole Synthesis | Self-condensation or with another β-keto compound | Substituted pyrroles | Building blocks for porphyrins, prodigiosins |
| Hantzsch Dihydropyridine (B1217469) Synthesis | Aldehyde, Ammonia (B1221849) | Dihydropyridine derivatives | Precursors to calcium channel blockers |
Building Block for Novel Polycyclic and Spirocyclic Systems
The reactivity of this compound makes it an excellent candidate for the synthesis of polycyclic heterocyclic systems. Research has demonstrated that analogous compounds can be used to construct a variety of nitrogen-containing heterocycles. For example, a similar synthon, ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate, has been successfully utilized as a precursor for pyrazole (B372694), triazole, pyridinone, and pyrimidinone derivatives through reactions with various nucleophiles like hydrazine (B178648), phenylhydrazine, and guanidine (B92328). eurjchem.comamanote.comresearchgate.net These reactions leverage the reactivity of the β-dicarbonyl system to form five- and six-membered rings, which can be further elaborated into more complex polycyclic structures.
The general reaction schemes are outlined below:
Pyrazole formation: Reaction with hydrazine hydrate (B1144303) leads to cyclization, forming a pyrazolone (B3327878) ring.
Pyridinone formation: Condensation with cyanoacetamide in the presence of a base like piperidine (B6355638) can yield substituted pyridinone systems.
Pyrimidinone formation: Reaction with urea (B33335) or thiourea (B124793) under acidic conditions can be used to synthesize pyrimidinone or thiopyrimidinone rings.
While direct applications in spirocycle synthesis are less common, the β-ketoester functionality is a well-established precursor for such structures. mdpi.com Methodologies involving intramolecular alkylation or Michael additions could potentially be adapted, using the active methylene (B1212753) group of this compound to attack a tethered electrophilic center, thereby constructing the spirocyclic core.
Role in the Synthesis of Chiral Scaffolds and Stereoselective Transformations
The creation of stereocenters with high selectivity is a cornerstone of modern organic synthesis, and β-ketoamides like this compound are valuable substrates in this context. The prochiral nature of the active methylene carbon and the ketone carbonyl allows for a range of asymmetric transformations.
Recent advancements have shown that β-ketoamides are excellent substrates for synergistic chiral primary amine/Pd catalysis in reactions like α-allylic allenylation. nih.gov This methodology allows for the construction of all-carbon quaternary centers with high levels of diastereo- and enantioselectivity. Cyclic β-ketoamides, in particular, have shown high reactivity and stereoselectivity in these transformations. nih.gov
Furthermore, the ketone functionality can undergo highly stereoselective reductions to form chiral β-hydroxy amides, which are important structural motifs in many biologically active compounds. Asymmetric catalysis, using chiral metal complexes or organocatalysts, can control the facial selectivity of hydride attack, leading to the desired stereoisomer.
Table 2: Examples of Stereoselective Reactions with β-Ketoamide/Ester Scaffolds
| Reaction Type | Catalytic System | Product Type | Stereoselectivity |
|---|---|---|---|
| Asymmetric α-allylic allenylation | Synergistic Pd / Chiral Primary Amine | All-carbon quaternary allenes | High dr and ee |
| Asymmetric α-hydroxylation | Bis(oxazoline)–Ni(II) complex with visible light | Chiral α-hydroxy-β-keto esters | Up to 99% yield and 99% ee rsc.org |
| Asymmetric Aldol Reaction | Chiral Diamines | β-hydroxy carbonyl compounds | Excellent yields and enantioselectivities mdpi.com |
Utility in Fragment-Based Synthesis Approaches
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules (fragments). nih.govnih.gov These fragments typically adhere to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). nih.gov
This compound (MW ≈ 225.2 g/mol ) fits within the molecular weight guidelines for a fragment. Its constituent parts, 4-fluoroaniline (B128567) and an ethyl malonamide (B141969) derivative, are common motifs found in fragment libraries. This compound can serve a dual role in FBDD:
As a Core Fragment: It can be used directly in screening campaigns. Its multiple functional groups provide several points for potential interaction with a biological target.
As a Synthetic Scaffold: It is an ideal starting point for creating a library of more complex, three-dimensional fragments. The reactive sites on the molecule allow for rapid and diverse derivatization, enabling the synthesis of a focused library of related compounds for structure-activity relationship (SAR) studies. This approach allows chemists to "grow" a fragment hit into a more potent lead compound by adding functional groups that can form additional favorable interactions with the target protein. molport.com
The synthesis of diverse libraries, for example, producing 1,4-thiazepanones as 3D fragments, highlights the industry's move towards more structurally complex fragments where this compound could serve as a valuable starting material. researchgate.net
Advanced Spectroscopic and Structural Characterization Research of Ethyl 3 4 Fluoroanilino 3 Oxopropanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Tautomerism Studies
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural analysis of Ethyl 3-(4-fluoroanilino)-3-oxopropanoate, offering profound insights into its proton and carbon framework, as well as the dynamic equilibrium between its potential tautomeric forms.
Like other β-dicarbonyl compounds, this compound can exist in equilibrium between a keto form and an enol form. NMR spectroscopy is a powerful tool for studying this keto-enol tautomerism, as the rate of interconversion is often slow enough on the NMR timescale to allow for the observation of distinct signals for each tautomer. The ratio of the keto to enol forms can be determined by integrating the signals corresponding to each species, providing valuable information on their relative stabilities. Factors such as solvent polarity and temperature can influence this equilibrium.
Proton (¹H) NMR Analysis
Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of protons within the molecule. In the keto tautomer of this compound, a characteristic singlet is expected for the methylene (B1212753) protons (α-protons) situated between the two carbonyl groups. The ethyl ester group would exhibit a triplet for the methyl protons and a quartet for the methylene protons, arising from scalar coupling. The aromatic protons on the 4-fluoroanilino moiety would appear as a set of multiplets in the aromatic region of the spectrum, with their splitting patterns influenced by both proton-proton and proton-fluorine couplings. A broad singlet corresponding to the amide (N-H) proton is also anticipated, with its chemical shift being sensitive to solvent and concentration.
For the enol tautomer, the disappearance of the α-methylene singlet and the appearance of a new vinyl proton signal and a hydroxyl proton signal would be indicative of its presence.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Keto Form)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ (Ethyl) | ~1.2-1.4 | Triplet |
| CH₂ (Ethyl) | ~4.1-4.3 | Quartet |
| α-CH₂ | ~3.4-3.6 | Singlet |
| Aromatic CH | ~7.0-7.6 | Multiplet |
Carbon-13 (¹³C) NMR Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. For this compound, signals for the ethyl group carbons, the α-methylene carbon, the two carbonyl carbons (ester and amide), and the aromatic carbons are expected. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JC-F), resulting in a split signal, which is a key diagnostic feature. The chemical shifts of the carbonyl carbons are particularly informative in distinguishing between the keto and potential enol forms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Keto Form)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (Ethyl) | ~14 |
| CH₂ (Ethyl) | ~61 |
| α-CH₂ | ~45 |
| Aromatic CH | ~115-135 |
| Aromatic C-F | ~155-160 (d, ¹JC-F) |
| Aromatic C-N | ~135-140 |
| C=O (Amide) | ~165 |
Two-Dimensional (2D) NMR Techniques for Connectivity Assignments
To unambiguously assign the proton and carbon signals and confirm the molecular structure, various 2D NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, for instance, confirming the connectivity between the methyl and methylene protons of the ethyl group. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the α-methylene and ethyl group signals in both the ¹H and ¹³C spectra. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations, which helps to piece together the entire molecular framework by connecting the ethyl ester group to the carbonyl carbon and the 4-fluoroanilino moiety to the amide carbonyl.
High-Resolution Mass Spectrometry (HRMS) in Reaction Monitoring and Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, HRMS confirms the molecular formula, C₁₁H₁₂FNO₃. This technique is also vital in monitoring the progress of its synthesis, allowing for the identification of intermediates and the final product in the reaction mixture. Fragmentation patterns observed in the mass spectrum can offer additional structural confirmation by showing the loss of specific fragments, such as the ethoxy group from the ester.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 226.0823 |
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the ester and amide groups, typically appearing in the region of 1650-1750 cm⁻¹. The N-H stretching vibration of the amide group is expected to produce a band around 3200-3400 cm⁻¹. Other significant absorptions include C-H stretching vibrations of the alkyl and aromatic groups, C-O stretching of the ester, and the C-F stretching vibration, which confirms the presence of the fluorine substituent.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3200-3400 |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C-H (Alkyl) | Stretch | 2850-3000 |
| C=O (Ester) | Stretch | ~1735 |
| C=O (Amide) | Stretch | ~1680 |
| C-N | Stretch | 1200-1350 |
| C-O (Ester) | Stretch | 1000-1300 |
X-ray Crystallography for Solid-State Molecular Architecture
While solution-state techniques like NMR provide data on the dynamic structure of the molecule, X-ray crystallography offers a definitive view of its three-dimensional architecture in the solid state. By analyzing the diffraction pattern of a single crystal, the precise atomic coordinates, bond lengths, bond angles, and torsional angles can be determined. This technique would unambiguously confirm the molecular connectivity and reveal the preferred conformation of the molecule in the crystal lattice. Furthermore, X-ray crystallography would provide valuable information on intermolecular interactions, such as hydrogen bonding involving the amide N-H group and carbonyl oxygen atoms, which dictate the crystal packing arrangement. Such an analysis would definitively establish whether the compound exists in the keto or enol form in the solid state.
Computational and Theoretical Studies on Ethyl 3 4 Fluoroanilino 3 Oxopropanoate
Reaction Mechanism Elucidation through Computational Simulations
cannot be adequately addressed due to the lack of specific data for Ethyl 3-(4-fluoroanilino)-3-oxopropanoate.
It is important to note that the existence of a CAS number (104330-60-1) for this compound confirms its identity, but this has not led to the discovery of any dedicated computational or theoretical studies in the public domain. Without such foundational research, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy.
Should computational and theoretical data for this compound become available in the future, the development of the requested article would be possible.
Future Directions and Emerging Research Trends
Development of Novel Catalytic Systems for Asymmetric Transformations
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. For precursors like Ethyl 3-(4-fluoroanilino)-3-oxopropanoate, the methylene (B1212753) group flanked by two carbonyls is a prime target for asymmetric functionalization. Future research will heavily focus on developing novel catalytic systems to control the stereochemistry of these transformations.
Organocatalysis: Metal-free organocatalysis has emerged as a powerful tool for asymmetric synthesis. anr.fr Research is expected to explore the use of chiral primary and secondary amines, such as cinchona alkaloids or prolinol derivatives, to catalyze reactions like asymmetric Michael additions, α-hydroxylations, and α-aminations on the β-keto anilide backbone. acs.org These catalysts often rely on the formation of enamine or enolate intermediates, with the catalyst's chiral environment dictating the facial selectivity of the electrophilic attack. nih.gov The development of bifunctional catalysts, incorporating both a Brønsted acid/base site and a hydrogen-bond donor (e.g., thiourea (B124793) or squaramide moieties), could offer enhanced reactivity and stereocontrol by simultaneously activating both the nucleophile and the electrophile. rsc.org
Metal Catalysis: Transition-metal catalysis remains a highly effective strategy. Future work will likely involve designing novel chiral ligands for metals like palladium, nickel, copper, and rhodium to catalyze asymmetric α-alkylations and arylations. rsc.org For instance, chiral bis(oxazoline) or phosphine (B1218219) ligands could be employed in nickel-catalyzed α-hydroxylations using environmentally benign oxidants like molecular oxygen. rsc.org Furthermore, palladium-catalyzed decarboxylative approaches, where the ethyl ester is first converted to a β-keto acid, could provide a pathway to chiral C-C bond formation. rsc.org
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions, aligning with the principles of green chemistry. researchgate.net Research into biocatalytic dynamic kinetic resolutions for the reduction of the ketone in this compound could yield chiral β-hydroxy anilide derivatives. This would involve screening libraries of alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) for high activity and stereoselectivity. researchgate.net Additionally, transaminases could be explored for the synthesis of chiral amino derivatives, further expanding the molecular diversity accessible from this starting material. rsc.org
| Catalytic Approach | Catalyst Type / Example | Target Asymmetric Transformation | Potential Advantages |
|---|---|---|---|
| Organocatalysis | Cinchona Alkaloid Derivatives | α-Hydroxylation, Michael Addition | Metal-free, lower toxicity, readily available catalysts |
| Metal Catalysis | Chiral Bis(oxazoline)-Nickel(II) Complexes | α-Hydroxylation, α-Alkylation | High turnover numbers, broad substrate scope |
| Biocatalysis | Alcohol Dehydrogenases (ADHs) | Ketone Reduction to Chiral Alcohol | High enantioselectivity, mild/aqueous conditions, sustainable |
Integration into Automated Synthesis and Flow Chemistry Platforms
The transition from traditional batch synthesis to automated and continuous flow processes is revolutionizing chemical manufacturing and discovery. nih.gov this compound and its derivatives are prime candidates for integration into these modern platforms.
Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety (handling small volumes of reactive intermediates), scalability, process control, and reproducibility. nih.gov Future research will focus on developing telescoped flow sequences where this compound is synthesized and then immediately used in a subsequent reaction without isolation. researchgate.netnih.gov For example, the initial acylation of 4-fluoroaniline (B128567) could be performed in one reactor module, with the output stream mixing directly with reagents for a subsequent cyclization or functionalization in a second module. unimi.it This approach is particularly valuable for reactions involving unstable intermediates, such as vinyl ketones generated in situ from related β-keto systems. researchgate.net
Automated Synthesis Platforms: Robotic platforms that integrate reaction execution, work-up, purification, and analysis can dramatically accelerate the synthesis of compound libraries for drug discovery. nih.govresearchgate.net this compound can serve as a central building block in such systems. An automated platform could execute an array of reactions in parallel, reacting the compound with diverse sets of electrophiles, nucleophiles, or catalysts to rapidly generate a library of derivatives. eubopen.org These platforms, often driven by artificial intelligence (AI) planning algorithms, can optimize reaction conditions in real-time, maximizing yield and purity while minimizing human intervention. synplechem.com
| Technology | Key Features | Application to this compound |
|---|---|---|
| Flow Chemistry | Enhanced heat/mass transfer, improved safety, easy scalability | Telescoped synthesis and derivatization; controlled handling of reactive intermediates. |
| Automated Synthesis | High-throughput experimentation, robotic liquid/solid handling, real-time analysis | Rapid generation of compound libraries for structure-activity relationship (SAR) studies. |
Exploration of New Reaction Pathways for Molecular Diversification
The structural features of this compound—a reactive β-dicarbonyl moiety, an amide linkage, and an aromatic ring—provide multiple handles for exploring novel reaction pathways to generate molecular diversity.
Domino and Cascade Reactions: Future efforts will aim to design domino reactions that form multiple bonds in a single, efficient operation. For instance, the acylation of related β-enamino amides can trigger a domino fragmentation to yield functionalized β-keto amides. beilstein-journals.org Applying similar logic, this compound could be used in organocatalytic Michael additions that are followed by an intramolecular cyclization, potentially involving the amide nitrogen or the fluoro-phenyl ring, to create complex heterocyclic scaffolds. researchgate.net
Synthesis of Heterocycles: β-Keto anilides are well-established precursors to quinolone heterocycles, which are important in antimicrobial research. beilstein-journals.org Research will continue to expand this chemistry, exploring new cyclization conditions (e.g., microwave-assisted, acid- or base-mediated Conrad-Limpach or Knorr quinoline (B57606) syntheses) to generate novel 4-quinolone derivatives. Moreover, the 1,3-dicarbonyl unit can react with binucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) to form pyrazoles and isoxazoles, respectively, further diversifying the accessible chemical space. eurjchem.com
Prebiotic Chemistry and Novel Transformations: Inspired by prebiotic reaction networks, researchers may explore unconventional transformations. For example, pathways involving β-elimination and transamination can convert amino acids into α-keto acids, which then participate in further C-C bond-forming reactions. nih.govnih.gov While not directly analogous, this principle of transforming one functional group to initiate a cascade could inspire new thinking, such as using the amide portion to direct novel rearrangements or fragmentations of the β-ketoester backbone under specific catalytic conditions.
Advancement of Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly guiding synthetic route design, emphasizing waste reduction, energy efficiency, and the use of less hazardous substances. tmv.ac.inbohrium.com
Green Catalysis: A major trend is the replacement of stoichiometric reagents and heavy-metal catalysts with more sustainable alternatives. This includes the use of earth-abundant metal catalysts like aluminum or manganese for amidation and related transformations. tandfonline.comresearchgate.net Biocatalytic routes, as mentioned earlier, represent a pinnacle of green chemistry, using renewable enzymes in water under ambient conditions. rsc.org
Alternative Reaction Media and Conditions: The development of solvent-free reactions or the use of greener solvents like supercritical fluids (e.g., scCO₂) or water will be a key research area. tmv.ac.in For instance, the Beckmann rearrangement, which can convert ketoximes to anilides, has been shown to proceed efficiently in a solventless system using montmorillonite (B579905) clay and microwave irradiation, representing a significant improvement over classical acidic reagents. tmv.ac.in Similarly, efficient protocols for the synthesis of anilides using ultrasonic irradiation can dramatically reduce reaction times and energy consumption. tandfonline.com
Atom Economy: Synthetic methods that maximize the incorporation of all starting material atoms into the final product (high atom economy) are highly desirable. Catalytic aminolysis of esters to form amides is a prime example, generating only an alcohol as a byproduct. researchgate.net Future research will focus on optimizing catalysts for the direct reaction between 4-fluoroaniline and β-keto esters to form this compound with minimal waste.
Deepening Mechanistic Understanding through In Situ and Operando Spectroscopic Techniques
A profound understanding of reaction mechanisms is crucial for optimizing existing processes and designing new, more efficient ones. The application of advanced spectroscopic techniques that can monitor reactions in real-time under actual operating conditions (in situ and operando spectroscopy) is a rapidly growing field. mpg.deyoutube.com
Monitoring Catalytic Cycles: For reactions involving this compound, operando infrared (IR) or Raman spectroscopy can be used to observe the formation of key intermediates on a catalyst's surface. youtube.com This allows researchers to identify rate-determining steps, catalyst deactivation pathways, and the true nature of the active site during the reaction. youtube.com For example, in a metal-catalyzed hydrogenation of the ketone moiety, these techniques could track the coordination of the substrate to the metal center and the subsequent hydride transfer steps.
Real-Time Reaction Profiling: Techniques like in situ ATR-FTIR spectroscopy can follow the concentration of reactants, intermediates, and products in the solution phase over time. mdpi.com This provides detailed kinetic data that is essential for mechanism elucidation. For more complex systems, coupling electrochemical methods with mass spectrometry (EC-MS) allows for the direct detection of short-lived radical cations and oligomeric intermediates, as has been demonstrated in studies of aniline (B41778) oxidation. acs.org Applying such techniques to reactions of this compound could reveal fleeting intermediates in, for example, an electrochemical cyclization reaction.
Surface-Specific Analysis: For heterogeneous catalytic processes, surface-sensitive techniques like Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) and Reflection Absorption Infrared Spectroscopy (RAIRS) are invaluable. aip.org These methods can provide detailed information about the chemical state of the catalyst surface and the orientation of adsorbed molecules like aniline inhibitors, offering mechanistic insights that are unattainable with bulk analysis methods. aip.orgacs.org
Q & A
Basic Research Question
- NMR : H and C NMR are critical for confirming the structure. The 4-fluoroanilino group shows distinct aromatic proton splitting (e.g., doublets for fluorine coupling), while the β-ketoester moiety exhibits characteristic carbonyl signals (~170–175 ppm in C NMR) .
- X-ray Crystallography : Using programs like SHELXL , single-crystal analysis can resolve bond lengths and angles, particularly the planarity of the amide bond and fluorine’s electronic effects on the aromatic ring.
Advanced Consideration : Dynamic NMR can study keto-enol tautomerism in β-ketoesters, which affects reactivity. Time-resolved IR spectroscopy may monitor intermediate formation during synthesis .
What are the key challenges in utilizing this compound as a precursor for heterocyclic compounds, and how can yields be improved?
Advanced Research Question
This compound is a versatile intermediate for synthesizing pyrimidinones, indoles, and flavones. Key challenges include:
- Competitive side reactions : For example, in pyrimidinone synthesis, over-bromination or incomplete cyclization can occur. Using controlled stoichiometry of guanidine and monitoring reaction progress via HPLC mitigates this .
- Yield variability : Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate derivatives achieve up to 92% yield in Claisen condensations , but fluorinated analogs may show lower reactivity due to steric or electronic effects. Optimizing catalysts (e.g., ZnCl₂ or Selectfluor® for fluorination ) and solvent polarity (e.g., ether vs. ethanol) can enhance efficiency.
Methodological Insight : Design of Experiments (DoE) frameworks can systematically test variables like temperature, catalyst loading, and solvent to identify optimal conditions.
How does the fluorine substituent influence the compound’s reactivity in transition-metal-free cross-coupling reactions?
Advanced Research Question
The 4-fluoroanilino group enhances electrophilicity at the β-keto position, enabling transition-metal-free C–H functionalization. For example:
- Cross-dehydrogenative coupling (CDC) : Fluorine’s electron-withdrawing effect stabilizes radical intermediates, facilitating CDC with alkenes or alkynes under oxidative conditions (e.g., Selectfluor® or NaOtBu) .
- Mechanistic studies : ESR spectroscopy can detect radical intermediates, while Hammett plots correlate substituent electronic parameters (σ) with reaction rates.
Data Contradiction Analysis : Lower yields in some fluorinated derivatives (e.g., 40–52% in Pechmann condensations ) may arise from fluorine’s steric hindrance or reduced solubility. Solvent screening (e.g., DMF vs. THF) and microwave-assisted synthesis can address this.
What strategies ensure the stability of this compound during storage and handling?
Basic Research Question
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) minimize moisture uptake .
- Handling : Use anhydrous solvents (e.g., ethanol or THF) during synthesis. Avoid prolonged exposure to light, as β-ketoesters can undergo photodegradation .
Advanced Consideration : Accelerated stability studies (e.g., stress testing at 40°C/75% RH) coupled with LC-MS monitoring can identify degradation pathways (e.g., ester hydrolysis to carboxylic acids).
How can computational tools predict the bioactivity of derivatives synthesized from this compound?
Advanced Research Question
- Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like Pks13 in Mycobacterium tuberculosis .
- QSAR modeling : Correlate structural features (e.g., fluorine position, ester chain length) with biological activity (e.g., IC₅₀ values) to guide derivative design .
Methodological Example : In silico screening of a virtual library of β-ketoester derivatives can prioritize candidates for synthesis and testing, reducing experimental workload.
What analytical techniques resolve discrepancies in reported reaction yields for this compound?
Advanced Research Question
- Purity assessment : Use HPLC with UV detection (λ = 254 nm) to quantify unreacted starting materials or byproducts .
- In situ monitoring : ReactIR tracks intermediate formation (e.g., enolates or radicals) to identify yield-limiting steps .
Case Study : Lower yields in photoredox reactions (e.g., 40–60% ) may result from incomplete catalyst turnover. Titration of Fe(II)/Fe(III) species or EPR spectroscopy can diagnose catalytic inefficiencies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
